N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide
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Overview
Description
N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide is a heterocyclic compound that contains a thiophene ring, a pyridine ring, and a furan ring
Mechanism of Action
Target of Action
Related compounds have been shown to exhibit high coumarin 7-hydroxylase activity . This suggests that the compound may interact with enzymes involved in the hydroxylation of certain anti-cancer drugs .
Mode of Action
It can be inferred from related compounds that it may act in the hydroxylation of certain anti-cancer drugs, such as cyclophosphamide and ifosphamide . This interaction could result in the metabolic activation of these drugs .
Biochemical Pathways
Based on its potential role in the hydroxylation of certain anti-cancer drugs , it can be inferred that it may affect pathways related to drug metabolism and detoxification.
Result of Action
Based on its potential role in the hydroxylation of certain anti-cancer drugs , it can be inferred that it may contribute to the therapeutic efficacy of these drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide typically involves the following steps:
Formation of the thiophene ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the pyridine ring: This can be synthesized via the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Formation of the furan ring: This can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Coupling reactions: The thiophene, pyridine, and furan rings can be coupled together using Suzuki-Miyaura coupling reactions, which involve the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the thiophene, pyridine, or furan rings using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Electrophilic reagents such as halogens, nucleophilic reagents such as amines or thiols.
Major Products
Scientific Research Applications
N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide has various scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its heterocyclic structure.
Materials Science: Use in the development of organic semiconductors and light-emitting diodes (OLEDs).
Organic Synthesis: Use as a building block in the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds containing the thiophene ring, such as suprofen and articaine.
Pyridine derivatives: Compounds containing the pyridine ring, such as nicotinamide and pyridoxine.
Furan derivatives: Compounds containing the furan ring, such as furosemide and furfuryl alcohol.
Uniqueness
N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide is unique due to the combination of three different heterocyclic rings in its structure. This unique combination can result in distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[(5-thiophen-2-ylpyridin-3-yl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c18-15(13-3-1-5-19-13)17-9-11-7-12(10-16-8-11)14-4-2-6-20-14/h1-8,10H,9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTAHBOMTSQAHFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC2=CC(=CN=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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